![molecular formula C15H21NO3S B14209302 3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol CAS No. 826994-82-5](/img/structure/B14209302.png)
3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the methylene group, followed by reduction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylene group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the compound’s binding affinity to various receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Sulfonyl compounds: Compounds containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity.
Uniqueness
3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
826994-82-5 |
|---|---|
Formule moléculaire |
C15H21NO3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-[2-[(4-methylphenyl)sulfonylmethylidene]pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C15H21NO3S/c1-13-5-7-15(8-6-13)20(18,19)12-14-4-2-9-16(14)10-3-11-17/h5-8,12,17H,2-4,9-11H2,1H3 |
Clé InChI |
NGSLGIAZJBEWFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C=C2CCCN2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


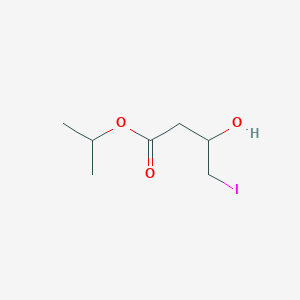
![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)

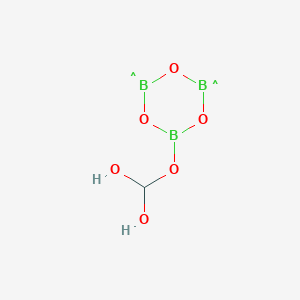
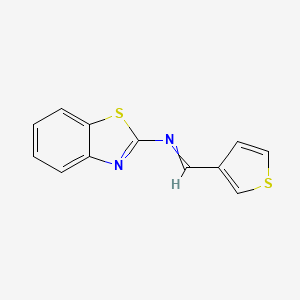

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
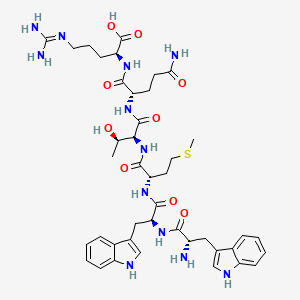
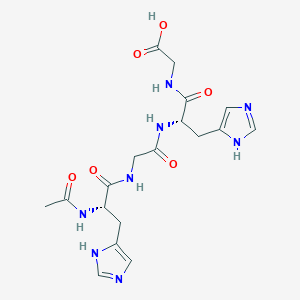
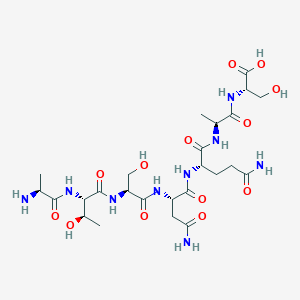

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
